molecular formula C8H8N2O6S B2948608 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide CAS No. 5279-55-0

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide

Cat. No.: B2948608
CAS No.: 5279-55-0
M. Wt: 260.22
InChI Key: OCTSSPHJKWSXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide is a high-purity chemical compound offered for research and development purposes. This benzodioxine derivative features a sulfonamide functional group, a moiety of significant importance in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules . The core 1,4-benzodioxine structure is a privileged scaffold in pharmaceutical sciences, and the introduction of nitro and sulfonamide substituents makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors, given that sulfonamide-containing heterocycles are actively investigated in this field . Furthermore, sulfonamide derivatives have demonstrated utility as efficient catalysts in organic synthesis, for instance, in the preparation of complex heterocyclic systems like xanthenes . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any form of human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTSSPHJKWSXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide (chemical formula: C8H8N2O6S) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8N2O6S
  • Molecular Weight : 240.23 g/mol
  • CAS Number : 43164296
  • Inhibition of Protein Kinases :
    • The compound has shown potential as a modulator of protein kinases, which are critical in various cellular processes including signal transduction and cell proliferation. Specifically, it may act on specific kinase pathways that are implicated in cancer and inflammatory diseases .
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections .
  • Anti-inflammatory Effects :
    • Research has suggested that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
Protein Kinase InhibitionModulation of kinase activity ,
AntimicrobialEffective against specific bacteria
Anti-inflammatoryReduction in cytokine production

Detailed Research Insights

  • Protein Kinase Inhibition Study :
    • A study focused on the inhibition of PI3Kδ (Phosphoinositide 3-kinase delta) demonstrated that derivatives of this compound could selectively inhibit this kinase with high potency. This selectivity is crucial for developing targeted therapies for diseases like cancer .
  • Antimicrobial Testing :
    • In vitro testing revealed that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness .
  • Inflammatory Response Modulation :
    • Experimental models indicated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Benzodithiazine Derivatives (Molecules, 2015)

Several benzodithiazine-based compounds from a 2015 study provide a basis for comparison (Table 1):

Compound ID Core Structure Key Substituents Functional Groups IR SO₂ Peaks (cm⁻¹) Melting Point (°C)
Target Compound Benzo-1,4-dioxin Nitro (C7), sulfonamide (C6) -NO₂, -SO₂NH₂ Not reported Not reported
Compound 15 Benzodithiazine Methyl ester, dihydroxybenzylidene -COOCH₃, -OH, -N=CH- 1330, 1130 310–311 (dec.)
Compound 7 Benzodithiazine Chloro (C6), methyl (C7), dihydroxy -Cl, -CH₃, -OH 1345, 1160 314–315 (dec.)
Compound 3 Benzodithiazine Hydrazino, methyl ester -NH-NH₂, -COOCH₃ 1340, 1155 252–253 (dec.)

Key Differences :

  • Core Heteroatoms : The target compound’s benzo-1,4-dioxin contains oxygen atoms, whereas benzodithiazines feature sulfur and nitrogen, altering electronic properties and ring stability.
  • Functional Groups : The sulfonamide in the target compound contrasts with esters, hydrazines, or hydroxyl groups in benzodithiazines, affecting hydrogen-bonding and solubility.
  • Thermal Stability : Benzodithiazines exhibit higher decomposition temperatures (252–315°C), possibly due to sulfur’s electron-withdrawing effects and rigid fused-ring systems.

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (PubChem)

This compound shares the benzo-1,4-dioxin core and nitro group with the target molecule but replaces the sulfonamide with an amine (-NH₂) at position 6 .

  • Impact of Substituents : The amine group increases basicity compared to the sulfonamide’s acidity (pKa ~10 for -SO₂NH₂ vs. ~4.5 for -NH₂).
  • Solubility : The sulfonamide’s -SO₂NH₂ group enhances water solubility via hydrogen bonding, whereas the amine may form salts but is less polar.

6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

This quinoxaline-fused derivative (Table 2) shares the sulfonamide and nitro groups but introduces a bis-ketone quinoxaline system :

Property Target Compound Quinoxaline Derivative
Molecular Formula C₁₂H₁₀N₂O₅S (estimated) C₁₂H₈N₄O₆S
Core Structure Benzo-1,4-dioxin Benzo[f]quinoxaline with bis-ketones
Key Functional Groups -NO₂, -SO₂NH₂ -NO₂, -SO₂NH₂, -C=O (quinoxaline)
Hydrogen Bonding Moderate (sulfonamide) High (sulfonamide + ketones)

Structural Implications :

  • The fused quinoxaline ring adds rigidity and molecular weight, reducing solubility compared to the simpler dioxin core.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis () involves managing nitro and sulfonamide groups, which may require protective strategies to avoid side reactions.
  • Biological Relevance : Benzodithiazines (–4) are studied for antimicrobial activity, suggesting the target compound’s sulfonamide could enhance similar applications.
  • Thermal Stability : The decomposition temperatures of benzodithiazines (252–315°C) vs. the unreported data for the target compound highlight the need for further thermal analysis.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide, and how can reaction conditions be optimized?

Answer:

  • Synthesis Protocol : Begin with 2,3-dihydrobenzo[1,4]dioxin-6-amine as the precursor. React with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours to introduce the sulfonamide group. Nitration can follow using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and solvent polarity (e.g., DMF for improved solubility).

Q. Q2. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

  • Primary Techniques :
    • IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, nitro group at ~1520 cm⁻¹).
    • ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dihydro-dioxin protons (δ 4.2–4.5 ppm).
    • CHN Analysis : Validate elemental composition (e.g., C, H, N percentages) .
  • Advanced Validation : Pair with mass spectrometry (HRMS) to confirm molecular weight (theoretical: ~298.36 g/mol) and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition) across studies?

Answer:

  • Data Reconciliation Framework :
    • Contextual Variables : Compare assay conditions (pH, temperature, substrate concentration) and enzyme sources (e.g., α-glucosidase from microbial vs. mammalian sources) .
    • Statistical Analysis : Apply ANOVA to identify outliers or batch effects. Use dose-response curves (IC₅₀) to normalize potency metrics.
    • Theoretical Alignment : Cross-reference results with computational docking studies to validate binding modes (e.g., sulfonamide interactions with enzyme active sites) .

Q. Q4. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Factorial Design : Use a 2³ factorial matrix to test variables:
    • Factors : Substituent position (nitro vs. other groups), sulfonamide chain length, and steric bulk.
    • Response Variables : Enzymatic inhibition efficacy, solubility, and metabolic stability .
  • Computational Pre-screening : Employ molecular dynamics (MD) simulations to prioritize derivatives with favorable binding energies before synthesis .

Q. Q5. How can researchers integrate computational models (e.g., DFT, QSAR) with experimental data to predict physicochemical properties?

Answer:

  • Methodological Workflow :
    • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis set to predict electronic properties (e.g., HOMO-LUMO gaps for redox stability).
    • QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate descriptors (logP, polar surface area) with solubility or bioavailability.
    • Validation : Cross-check predictions with experimental solubility assays (e.g., shake-flask method) and permeability (Caco-2 cell models) .

Q. Q6. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

Answer:

  • Conceptual Foundations :
    • Molecular Recognition Theory : Analyze hydrogen bonding and π-π stacking in enzyme-ligand complexes.
    • Transition-State Theory : Model inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Advanced Tools : Combine cryo-EM for structural insights with stopped-flow kinetics to resolve transient binding intermediates .

Q. Q7. How should researchers address reproducibility challenges in scaled-up synthesis?

Answer:

  • Scale-Up Protocol :
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of nitration and sulfonylation steps.
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .
  • Quality Control : Adhere to ICH guidelines for stability testing (e.g., forced degradation under heat/humidity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.